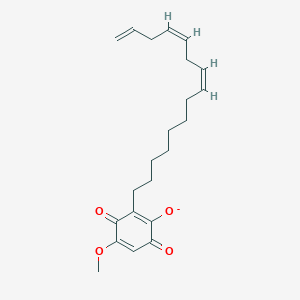
Sorgoleone(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorgoleone(1-) is an organic anion which is obtained by removal of a proton from the hydroxy group of sorgoleone. The major form of sorgoleone at pH 7.3. It is a conjugate base of a sorgoleone.
Applications De Recherche Scientifique
Herbicidal Activity of Sorgoleone
Sorgoleone, found in sorghum root exudates, shows notable herbicidal activity and is a subject of interest due to its potential as a natural and environmentally friendly weed management solution. A study formulated sorgoleone as a wettable powder and found it effectively suppressed the germination and growth of several weed species, particularly broadleaf weeds. It also highlighted the tolerance of crop species to sorgoleone, suggesting its potential as a selective herbicide (Uddin et al., 2014).
Environmental Factors Modulating Sorgoleone Levels
Research on the environmental factors affecting the production of sorgoleone in Sorghum bicolor indicates that it's largely influenced by temperature, light, and interactions with other plants. The optimum temperature for root growth and sorgoleone production was found to be around 30°C, with significant reductions occurring at temperatures below 25°C or above 35°C. Additionally, the presence of other plants, such as velvetleaf, can stimulate the production of sorgoleone, indicating a possible plant-plant interaction mechanism (Dayan, 2006).
Sorgoleone Accumulation and Biosynthesis
Studies have also delved into the biosynthesis of sorgoleone and how it can be influenced. For instance, the application of auxins was found to significantly affect the content of sorgoleone as well as the expression levels of genes involved in its biosynthesis. This indicates the potential to manipulate sorgoleone levels for specific agricultural purposes, such as enhancing its herbicidal effects (Uddin et al., 2011).
Sorgoleone's Impact on Soil Microbial Communities
Research has shown that sorgoleone release from sorghum roots can significantly shape the composition of soil microbial communities, including nitrifying populations, total bacteria, and archaea. This further establishes sorgoleone's potential in agricultural systems, not only as a herbicide but also as an influencer of soil health and nutrient cycling (Sarr et al., 2019).
Sorgoleone's Role in Allelopathy
The allelopathic role of sorgoleone, due to its phytotoxic properties, is also a significant area of research. It has been demonstrated to inhibit weed growth at extremely low concentrations, contributing to Sorghum's allelopathy and suggesting its use in weed management strategies (Einhellig & Souza, 2005).
Propriétés
Nom du produit |
Sorgoleone(1-) |
|---|---|
Formule moléculaire |
C22H29O4- |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
4-methoxy-3,6-dioxo-2-[(8Z,11Z)-pentadeca-8,11,14-trienyl]cyclohexa-1,4-dien-1-olate |
InChI |
InChI=1S/C22H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h3,5-6,8-9,17,24H,1,4,7,10-16H2,2H3/p-1/b6-5-,9-8- |
Clé InChI |
FGWRUVXUQWGLOX-AFJQJTPPSA-M |
SMILES isomérique |
COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\C/C=C\CC=C)[O-] |
SMILES canonique |
COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



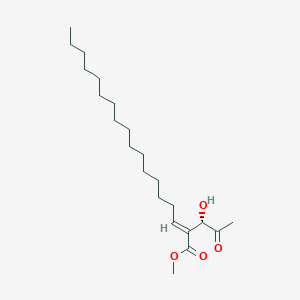
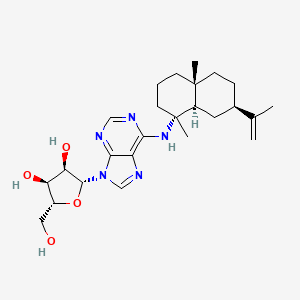
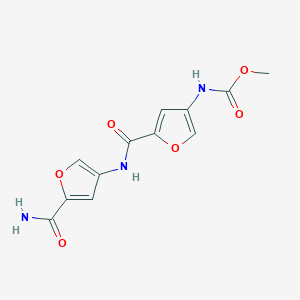
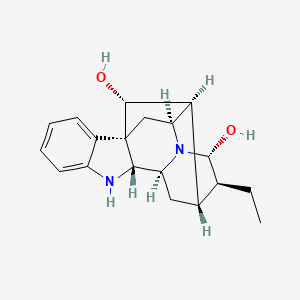
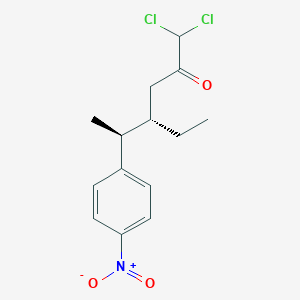
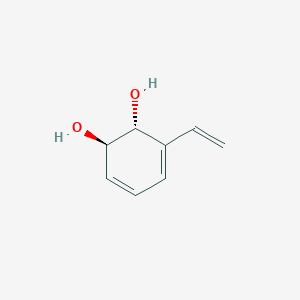

![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
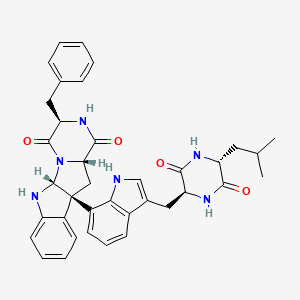
![[2H4]-5-MeO-DMT](/img/structure/B1263591.png)
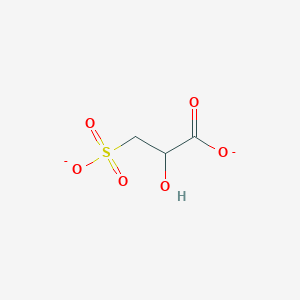
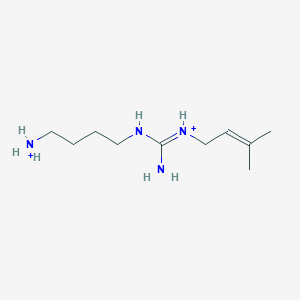
![(6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3',4':4,5]furo[2,3-h][2]benzopyran-6,11-dione](/img/structure/B1263596.png)
![2-Hydroxy-5-[(2-hydroxy-6-methyl-3-sulfophenyl)methyl]-3-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B1263599.png)